molecular formula C22H26O7 B13064002 KadsuphilinB

KadsuphilinB

Cat. No.: B13064002
M. Wt: 402.4 g/mol
InChI Key: MRIJYJFSLKIHCK-FHGNATFXSA-N
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Description

KadsuphilinB is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadsuphilinB typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but common methods include:

    Stepwise Synthesis: This involves the sequential addition of reagents to build the complex structure of this compound.

    Catalytic Reactions: Catalysts are often used to facilitate specific reactions, such as cyclization or functional group transformations.

    Purification: After synthesis, the compound is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

KadsuphilinB undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

KadsuphilinB has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which KadsuphilinB exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: this compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound can bind to specific receptors, modulating cellular responses.

    Signal Transduction: It may influence signal transduction pathways, altering cellular functions.

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

(8S,9S,10S)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,8-diol

InChI

InChI=1S/C22H26O7/c1-10-6-12-7-15-20(29-9-28-15)21(26-4)16(12)17-13(18(24)11(10)2)8-14(23)19(25-3)22(17)27-5/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18-/m0/s1

InChI Key

MRIJYJFSLKIHCK-FHGNATFXSA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@H]1C)O)O)OC)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)O)OC)OC)OC)OCO3

Origin of Product

United States

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